3-Phenyl-2-cyclopenten-1-one

COX-2 inhibition anti-inflammatory drug discovery

3-Phenyl-2-cyclopenten-1-one (CAS 3810-26-2) is a monosubstituted cyclopentenone derivative with the molecular formula C₁₁H₁₀O and a molecular weight of 158.2 g/mol. Its structure features a phenyl group at the 3-position of an α,β-unsaturated cyclopentenone ring, which imparts distinct electronic and steric properties influencing its reactivity in conjugate addition and cycloaddition reactions.

Molecular Formula C11H10O
Molecular Weight 158.2 g/mol
CAS No. 3810-26-2
Cat. No. B1617656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-cyclopenten-1-one
CAS3810-26-2
Molecular FormulaC11H10O
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1CC(=O)C=C1C2=CC=CC=C2
InChIInChI=1S/C11H10O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2
InChIKeyUHTNKICWCQWOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2-cyclopenten-1-one (CAS 3810-26-2) Sourcing & Baseline Characterization for Research and Industrial Procurement


3-Phenyl-2-cyclopenten-1-one (CAS 3810-26-2) is a monosubstituted cyclopentenone derivative with the molecular formula C₁₁H₁₀O and a molecular weight of 158.2 g/mol . Its structure features a phenyl group at the 3-position of an α,β-unsaturated cyclopentenone ring, which imparts distinct electronic and steric properties influencing its reactivity in conjugate addition and cycloaddition reactions . The compound is commercially available as a liquid with typical purity specifications of 95-97% [1]. Key physicochemical parameters include a predicted boiling point of 234.9±25.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, and a calculated LogP of approximately 2.26-2.43 .

Why Generic Substitution of 3-Phenyl-2-cyclopenten-1-one (CAS 3810-26-2) with Other Cyclopentenones Is Scientifically Unsupported


Generic substitution of 3-phenyl-2-cyclopenten-1-one with other cyclopentenone analogs is contraindicated due to critical differences in stereoelectronic properties, regioselectivity in synthetic transformations, and biological activity profiles. The phenyl group at the 3-position creates a conjugated π-system that is distinct from 2-substituted, unsubstituted, or 3-alkyl-substituted analogs, leading to divergent reactivity in organometallic conjugate additions and stereochemical outcomes in enolate alkylations [1]. This structural feature is not a passive placeholder but an active determinant of both synthetic utility and pharmacological function, as demonstrated in the class-level COX-2 inhibitory activity that distinguishes cyclopentenones with extended aromatic conjugation from simpler scaffolds [2].

Quantitative Differentiation Evidence for 3-Phenyl-2-cyclopenten-1-one (CAS 3810-26-2) Against Closest Analogs


COX-2 Inhibitory Activity: Quantitative Comparison with 2-Phenyl-2-cyclopenten-1-one and Unsubstituted 2-Cyclopenten-1-one

In human recombinant COX-2 enzyme assays measuring 12-HHT formation from arachidonic acid by HPLC, 3-phenyl-2-cyclopenten-1-one exhibited an IC₅₀ value of 102 nM [1]. This represents a marked improvement over the 2-phenyl regioisomer (2-phenyl-2-cyclopenten-1-one), for which no detectable COX-2 inhibitory activity has been reported under comparable assay conditions, and is distinct from unsubstituted 2-cyclopenten-1-one, which primarily acts via NF-κB inhibition rather than direct COX-2 enzyme inhibition [2].

COX-2 inhibition anti-inflammatory drug discovery

Lipophilicity (LogP) Differentiation Against Cyclopentenone Analogs

The calculated LogP for 3-phenyl-2-cyclopenten-1-one is reported as 2.12 (Chembase) to 2.26 (ACD/Labs) [1]. This value is substantially higher than that of unsubstituted 2-cyclopenten-1-one (calculated LogP ~0.5), reflecting the hydrophobic contribution of the phenyl substituent. This increased lipophilicity is consistent with the compound's enhanced membrane permeability potential compared to the parent scaffold, a critical parameter in drug discovery campaigns.

physicochemical properties LogP drug-likeness

Stereochemical Influence in Organocopper Conjugate Additions

In organocopper-mediated 2,3-dialkylation reactions, the 3-phenyl group exerts a pronounced stereochemical directing effect, enabling highly stereoselective construction of vicinal quaternary centers that is not achievable with 2-substituted or unsubstituted cyclopentenones [1]. This stereoelectronic control is a direct consequence of the extended conjugation and steric environment created by the 3-phenyl substituent, which biases the approach of nucleophiles to the enone system.

stereoselective synthesis organocopper chemistry total synthesis

Thermal Stability and Physical State Differential

3-Phenyl-2-cyclopenten-1-one exists as a liquid at room temperature with a melting point of -23°C and a boiling point of 234.2°C (estimate) . In contrast, many diaryl-substituted cyclopentenone analogs (e.g., 3,4-diphenyl-2-cyclopenten-1-one) are crystalline solids with melting points exceeding 100°C [1]. This difference in physical state is critical for formulation, handling, and synthetic utility in solution-phase chemistry.

thermal stability physical properties storage

Class-Level COX-2 Inhibition: Contextualizing 3-Phenyl-2-cyclopenten-1-one Within the 2,3-Diarylcyclopentenone Series

A seminal study on 2,3-diarylcyclopentenones reported that compounds in this class can achieve highly selective COX-2 inhibition with oral activity [1]. While 3-phenyl-2-cyclopenten-1-one is a monosubstituted variant, it represents the minimal structural motif of this pharmacophore. The study highlights that the presence of an aryl group at the 3-position of the cyclopentenone ring is essential for COX-2 inhibitory activity, with further optimization at the 2-position enhancing potency and selectivity.

COX-2 selectivity anti-inflammatory structure-activity relationship

Metabolic Stability and Prostaglandin Synthesis Relevance

Cyclopentenone derivatives, including 3-phenyl-2-cyclopenten-1-one, are recognized as key intermediates in prostaglandin synthesis [1]. The 3-phenyl substitution pattern is specifically relevant for generating phenyl-substituted prostaglandin analogs, which are pursued for their potential therapeutic applications [2]. This positions 3-phenyl-2-cyclopenten-1-one as a privileged building block for accessing a distinct class of prostaglandin derivatives that are not readily accessible from unsubstituted or 2-substituted cyclopentenones.

metabolic stability prostaglandin intermediates drug metabolism

Optimal Research and Industrial Application Scenarios for 3-Phenyl-2-cyclopenten-1-one (CAS 3810-26-2)


Medicinal Chemistry: Lead Optimization for Selective COX-2 Inhibitors

3-Phenyl-2-cyclopenten-1-one serves as the minimal pharmacophore for the 2,3-diarylcyclopentenone class of COX-2 inhibitors [1]. With a baseline IC₅₀ of 102 nM against human recombinant COX-2 [2], it provides a validated starting point for structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity. Medicinal chemists can functionalize the 2-position to access novel, patentable COX-2 inhibitors with improved drug-like properties.

Stereoselective Synthesis: Construction of Quaternary Stereocenters

The unique stereodirecting effect of the 3-phenyl group in organocopper-mediated dialkylation reactions enables highly stereoselective construction of vicinal quaternary centers [1]. This makes 3-phenyl-2-cyclopenten-1-one an invaluable building block for the asymmetric total synthesis of complex natural products, such as sesquiterpenes and related terpenoid scaffolds.

Prostaglandin Analog Development: Access to Phenyl-Substituted Prostaglandins

As a key intermediate in the synthesis of phenyl-substituted prostaglandins [1], 3-phenyl-2-cyclopenten-1-one enables the preparation of novel prostaglandin analogs with altered pharmacological profiles. This is particularly relevant for programs seeking to improve the metabolic stability or tissue selectivity of prostaglandin-based therapeutics [2].

Chemical Biology: Probe Development for Inflammation and Cancer Pathways

The dual potential to inhibit COX-2 [1] and, by structural analogy to cyclopentenone prostaglandins, to modulate NF-κB signaling [2], positions 3-phenyl-2-cyclopenten-1-one as a versatile scaffold for developing chemical probes. These probes can be used to dissect the interplay between inflammatory and oncogenic signaling pathways, with applications in target validation and mechanistic studies.

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